Carbonic acid, butyl propyl ester

Description

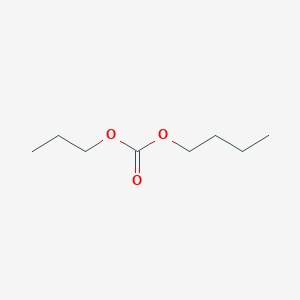

Carbonic acid, butyl propyl ester (C$8$H${16}$O$3$) is a dialkyl carbonate ester characterized by a central carbonate group (-O-(C=O)-O-) bonded to a butyl (C$4$H$9$) and a propyl (C$3$H$_7$) chain. This compound has been identified in environmental and biological contexts, such as volatile organic compounds (VOCs) during decomposition processes and in apple fruit volatiles, where esters contribute to aroma profiles . Its synthesis typically involves transesterification or carbonylation reactions using alcohols and carbon monoxide, as observed in catalytic systems for ester production .

Properties

CAS No. |

35466-84-3 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl propyl carbonate |

InChI |

InChI=1S/C8H16O3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3 |

InChI Key |

VASVAWIFVXAQMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonic acid, butyl propyl ester can be synthesized through a process known as esterification. This involves the reaction of carbonic acid with butyl and propyl alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

Carbonic Acid+Butyl Alcohol+Propyl Alcohol→Carbonic Acid, Butyl Propyl Ester+Water

The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the ester is separated from the reaction mixture through distillation .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, butyl propyl ester undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products

Hydrolysis: Carbonic acid, butyl alcohol, and propyl alcohol.

Reduction: Butyl alcohol and propyl alcohol.

Transesterification: A different ester and the corresponding alcohol.

Scientific Research Applications

Carbonic acid, butyl propyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of carbonic acid, butyl propyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Differences

Carbonic acid esters vary based on their alkyl substituents, influencing their physical properties and applications. Key examples include:

Key Observations :

- Longer alkyl chains (e.g., butyl) enhance hydrophobicity, affecting solubility and volatility .

- Aromatic substituents (e.g., phenyl) improve thermal stability but reduce biodegradability .

Comparison with Other Acid Esters

Butanoic Acid Esters

Butanoic acid esters, such as butanoic acid propyl ester (C$3$H$7$O-(C=O)-C$3$H$7$), are prominent in fruit aromas and biopesticides. For example:

- Butanoic acid, propyl ester: Abundant in apple cultivars like ‘Ruixue’, contributing to sweet/fruity notes .

- Butanoic acid, butyl ester: Used in biopesticides for coffee rust control due to antifungal properties .

Synthesis: Produced via esterification of butanoic acid with alcohols, often catalyzed by lipases .

Propanoic Acid Esters

Fatty Acid Esters

Fatty acid esters like ethyl enanthate (C$7$H${14}$O$_2$) are synthesized via carbonylation of alkenes with alcohols . These esters are critical in biofuels and cosmetics, differing from carbonic acid esters in their linear hydrocarbon chains and lack of a central carbonate group.

Key Research Findings

Reactivity and Catalytic Behavior

- Carbonic acid esters exhibit lower reactivity in transesterification compared to fatty acid esters due to steric hindrance around the carbonate group .

- In catalytic systems, Pd-based catalysts favor linear ester formation (e.g., butyl enanthate) over branched isomers, highlighting the influence of alcohol chain length .

Data Tables

Table 1: Physical Properties of Selected Esters

| Compound | Boiling Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|

| This compound | ~180–200 (estimated) | Low | Aroma compounds, VOCs |

| Butanoic acid, propyl ester | 142–145 | Slightly soluble | Food flavoring, biopesticides |

| Propanoic acid, butyl ester | 145–148 | Insoluble | Insect attractants |

| Ethyl enanthate | 187–189 | Insoluble | Biofuels, fragrances |

Biological Activity

Carbonic acid, butyl propyl ester (C8H16O3), is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a carbonic acid moiety. Its molecular weight is approximately 160.22 g/mol, and it exhibits a density of 1.517 g/cm³ with a boiling point around 345ºC at 760 mmHg. The presence of the carbonate functional group is significant for its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that carbonic acid esters, including butyl propyl ester, may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain carbonic acid derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| Carbonic acid, ethyl 3-(p-iodophenyl)propyl ester | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Butyl propyl ester | Antimicrobial | Fungi and bacteria |

| Hexyl 3-(p-iodophenyl)butyl carbonate | Antifungal | Various fungal strains |

The mechanism by which carbonic acid derivatives exert their antimicrobial effects often involves disruption of the bacterial cell membrane integrity. This can be attributed to the ionic interactions between the positively charged groups in these compounds and negatively charged components of the bacterial membranes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Esterification Reaction : Reacting butanol with carbonic acid under acidic conditions.

- Transesterification : Utilizing an existing ester and replacing its alcohol moiety with butanol.

- Nucleophilic Substitution : Involving the reaction of a halogenated compound with a carbonate under basic conditions.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various carbonic acid esters, including butyl propyl ester, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .

Case Study 2: Agricultural Applications

Research has also explored the use of carbonic acid esters in agricultural settings as biopesticides. The compound demonstrated effectiveness in controlling pests while being less harmful to beneficial organisms compared to traditional pesticides .

Q & A

Q. What are the standard methods for synthesizing butyl propyl esters of carbonic acid, and how can reaction conditions be optimized?

The synthesis typically involves esterification or transesterification reactions. For example, ionic liquid catalysts (e.g., [HPY][HSO₄]) can enhance reaction efficiency under mild conditions. Single-factor experiments (e.g., varying alcohol chain length, temperature, or catalyst concentration) are used to optimize yield . Acid-catalyzed esterification with butanol and propanol is a common approach, where sulfuric acid facilitates the reaction . Characterization via GC-MS or TLC ensures product identification .

Q. How are butyl propyl esters characterized structurally and functionally in academic research?

Key methods include:

- GC-MS : Identifies molecular weight and fragmentation patterns (e.g., fatty acid propyl/butyl esters in biodiesel studies) .

- NMR : Confirms ester linkage and alkyl group arrangement .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Surface tension measurements : Evaluates physical properties relevant to solvent applications .

Q. What nomenclature rules govern the naming of mixed alkyl esters like butyl propyl carbonate?

IUPAC naming prioritizes the alkyl groups attached to the ester oxygen. For "carbonic acid, butyl propyl ester," the longer chain (butyl) is listed first, followed by the shorter chain (propyl), with "carbonate" as the parent acid derivative .

Advanced Research Questions

Q. How do reaction kinetics and alkyl chain length influence the stability and fluidity of butyl propyl carbonate?

Kinetic studies using ionic liquid catalysts reveal that longer alkyl chains (e.g., butyl vs. propyl) reduce reaction rates due to steric hindrance but improve low-temperature fluidity. Arrhenius plots quantify activation energy, while rheological tests measure viscosity changes at sub-ambient temperatures . Contradictions in fluidity data may arise from impurities or incomplete esterification, necessitating rigorous purification .

Q. What experimental strategies resolve contradictions in reported physicochemical properties of butyl propyl esters?

- Reproducibility checks : Standardize synthesis protocols (e.g., catalyst purity, solvent drying).

- Cross-validation : Compare GC-MS, NMR, and HPLC data to confirm structural consistency .

- Thermogravimetric Analysis (TGA) : Assess thermal stability discrepancies caused by trace solvents or side products .

Q. How does the choice of alkyl groups impact the hydrolytic stability of carbonic acid esters under varying pH conditions?

Hydrolysis rates are studied via accelerated aging experiments at controlled pH. Butyl propyl esters exhibit slower hydrolysis in acidic media compared to methyl/ethyl esters due to increased hydrophobicity. Kinetic models (e.g., pseudo-first-order) quantify degradation rates, while FT-IR tracks ester bond cleavage .

Q. What methodologies are used to assess the purity of butyl propyl carbonate in complex mixtures (e.g., biodiesel or pharmaceutical formulations)?

- HPLC with UV detection : Separates esters from co-eluting compounds (e.g., unreacted alcohols or acids) .

- Mass spectrometry imaging : Maps spatial distribution in heterogeneous samples .

- Elemental analysis : Verifies stoichiometric carbon/oxygen ratios to detect contaminants .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.